Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Description

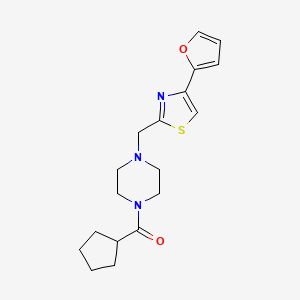

Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core linked to a thiazole ring substituted with a furan-2-yl group and a cyclopentyl methanone moiety. This structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

cyclopentyl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-18(14-4-1-2-5-14)21-9-7-20(8-10-21)12-17-19-15(13-24-17)16-6-3-11-23-16/h3,6,11,13-14H,1-2,4-5,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFQWNITOSAGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing similar structures, such as thiazole and furan rings, have been found to interact with a variety of biological targets. These include various enzymes, receptors, and proteins that play crucial roles in cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function. Similarly, furan derivatives can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, a key structural component of this compound, have been found to interact with a variety of enzymes, proteins, and other biomolecules

Biological Activity

Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a cyclopentyl group linked to a piperazine moiety, which is further substituted with a thiazole and furan ring. The structural formula can be represented as follows:

Where , , , and are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular structure.

Pharmacological Profile

1. Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as a modulator of the P2X3 receptor, which is implicated in pain transmission pathways .

2. Antitumor Activity:

Recent research indicates that derivatives of thiazole, similar to the compound , exhibit potent antitumor effects. For instance, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were shown to significantly inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines .

3. Antimicrobial Properties:

The compound's furan and thiazole components have been associated with antimicrobial activities. Studies have reported that similar compounds can inhibit bacterial growth and show promise against resistant strains .

Case Studies

Case Study 1: Antitumor Efficacy

In vitro studies on HCT116 colorectal cancer cells demonstrated that a related thiazole derivative significantly inhibited cell proliferation with an IC50 value in the low micromolar range. The mechanism was linked to G2/M phase cell cycle arrest, indicating potential for development as an anticancer agent .

Case Study 2: Pain Modulation

A study focusing on P2X3 receptor modulation revealed that compounds structurally similar to this compound could effectively reduce pain responses in animal models. This suggests potential therapeutic applications in pain management .

Data Table: Biological Activities

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological properties that make it suitable for further investigation in treating various diseases.

Anticancer Activity

Research has indicated that derivatives of piperazine, including those similar to Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tubulin polymerization, leading to apoptosis in cancer cells .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| Analog 1 | BT-474 | 0.99 ± 0.01 |

| Analog 2 | MCF-7 | TBD |

Neuropharmacological Effects

The compound's piperazine moiety suggests potential neuropharmacological applications, particularly in treating disorders such as depression and anxiety. Piperazine derivatives have been studied for their serotonin reuptake inhibition properties, which are crucial for antidepressant activity.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is vital for optimizing the pharmacological profile of this compound. Research indicates that modifications in the thiazole and furan substituents can significantly affect the compound's solubility and potency.

Modifications and Their Effects

In a study where various thiazole analogs were synthesized, it was found that certain substitutions could enhance lipophilicity while maintaining or improving potency against target enzymes .

| Modification | Effect on Solubility | Effect on Potency |

|---|---|---|

| Thiazole to Oxazole | Improved solubility >10-fold | Reduced potency |

| Furan substitution | Increased lipophilicity | Similar potency |

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

Treatment of Metabolic Disorders

This compound has been investigated for its ability to inhibit enzymes related to metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition can potentially ameliorate conditions like type 2 diabetes and obesity .

CNS Disorders

The compound's structural characteristics suggest it may also be effective against central nervous system disorders. Its potential to influence neurotransmitter systems could make it a candidate for treating conditions such as mild cognitive impairment and Alzheimer's disease .

Comparison with Similar Compounds

Structural Features

Core Heterocycles and Substituents

- Target Compound: Piperazine linked to a thiazole-methyl group (4-position of thiazole substituted with furan-2-yl). Cyclopentyl methanone at the piperazine nitrogen.

- Analog 1: Urea Derivatives (e.g., compounds 1f, 1g, 2a in ): Replace the methanone group with urea (–NH–CO–NH–). Thiazole-methyl-piperazine scaffold retained but substituted with halogenated aryl groups (e.g., trifluoromethylphenyl, benzyloxy-phenyl). Example: 1f includes a 2-hydroxy-5-methoxybenzylidene hydrazinyl side chain .

- Analog 2: Imidazo[2,1-b]thiazole-based Methanones (e.g., 9ea–9ee in ): Replace thiazole with imidazo[2,1-b]thiazole. Piperazine linked to sulfonyl groups (e.g., tosyl, 4-chlorophenylsulfonyl) instead of cyclopentyl methanone. Higher molecular weights (e.g., 9ec: MW 534.2) due to bulky substituents .

- Analog 3: Thiophene-containing Methanones (e.g., compound 21 in ): Substitute furan-thiazole with thiophene rings. Piperazine linked to 4-(trifluoromethyl)phenyl groups, enhancing lipophilicity .

Key Structural Differences

| Feature | Target Compound | Urea Derivatives (e.g., 1f) | Imidazothiazole Methanones (e.g., 9ec) | Thiophene Methanones (e.g., 21) |

|---|---|---|---|---|

| Core Heterocycle | Thiazole | Thiazole | Imidazo[2,1-b]thiazole | Thiophene |

| Piperazine Linker | Cyclopentyl methanone | Urea | Sulfonyl groups | Trifluoromethylphenyl |

| Aromatic Substituent | Furan-2-yl | Halogenated aryl groups | Chlorophenyl/tert-butyl | Thiophene/trifluoromethylphenyl |

Physicochemical Properties

Melting Points and Stability

- Urea Derivatives : Higher melting points (e.g., 1f: 198–200°C; 1g: 205–207°C) due to hydrogen bonding from urea .

- Imidazothiazole Methanones: Exceptionally high melting points (e.g., 9ed: >350°C), likely due to π-stacking of imidazo-thiazole systems .

- Thiophene Methanones: Moderate melting points (e.g., compound 21 synthesized at rt), suggesting lower thermal stability .

Molecular Weight and Lipophilicity

- Target Compound : Estimated MW ~430–450 (based on analogs).

- Urea Derivatives : Higher MW (e.g., 1f: 667.9 [M+H]+) due to aryl and hydrazinyl groups .

- Imidazothiazole Methanones: MW 483–602, with sulfonyl groups increasing polarity .

- Thiophene Methanones: MW ~400–450; trifluoromethyl groups enhance lipophilicity (LogP ↑) .

Yields and Reaction Conditions

- Urea Derivatives : Moderate to high yields (70–88%), using hydrazine coupling or urea-forming reactions .

- Imidazothiazole Methanones: High yields (75–88%) via sulfonylation of piperazine .

- Thiophene Methanones: Synthesized using HOBt/TBTU coupling (e.g., compound 21: 21-hour reaction at rt) .

- Target Compound : Likely synthesized via similar coupling methods, though specific data are unavailable.

Pharmacological Potential (Inferred from Analogs)

- Imidazothiazole Methanones: Sulfonyl groups may enhance binding to hydrophobic enzyme pockets .

- Thiophene Methanones: Trifluoromethyl groups in compound 21 imply possible GPR55 receptor modulation .

- Target Compound : The furan-thiazole system could confer selectivity for furin-like proteases or aromatic hydrocarbon receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.